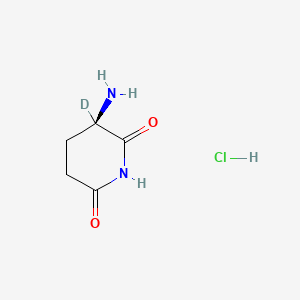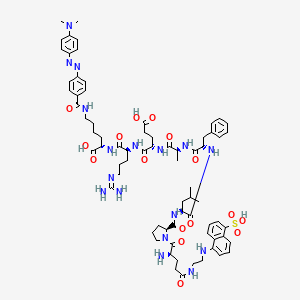
Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) is a peptide substrate commonly used in fluorescence resonance energy transfer (FRET) assays. This compound contains two key components: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and DABCYL (4-(Dimethylamino)azobenzene-4-carboxylic acid). EDANS acts as a fluorophore, while DABCYL serves as a quencher. When the peptide is intact, the proximity of DABCYL to EDANS suppresses the fluorescence of EDANS. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence, which can be detected spectrophotometrically .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. The EDANS and DABCYL groups are introduced at the appropriate positions during the synthesis. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. High-performance liquid chromatography (HPLC) is employed to purify the final product to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) primarily undergoes enzymatic cleavage reactions. The peptide bond between specific amino acids is targeted by proteases, leading to the separation of the EDANS and DABCYL groups .
Common Reagents and Conditions: The enzymatic cleavage reactions typically occur under physiological conditions, with common reagents including buffer solutions and proteases such as trypsin or chymotrypsin. The reactions are monitored by measuring the increase in fluorescence as the peptide is cleaved .
Major Products Formed: The major products formed from the cleavage of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) are the individual peptide fragments containing either the EDANS or DABCYL groups. The separation of these groups results in an increase in fluorescence, which is used to quantify the activity of the protease .
Scientific Research Applications
Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in FRET assays to study protease activity and specificity. These assays are valuable tools for investigating enzyme kinetics, screening for protease inhibitors, and studying protein-protein interactions .
In medicine, this compound is used to develop diagnostic assays for diseases involving protease dysregulation, such as cancer and neurodegenerative disorders. In industry, it is employed in the development of therapeutic agents targeting proteases .
Mechanism of Action
The mechanism of action of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) involves the principle of FRET. When the peptide is intact, the fluorescence of EDANS is quenched by the proximity of DABCYL. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. This change in fluorescence is used to measure the activity of the protease and study its interactions with substrates and inhibitors .
Comparison with Similar Compounds
Similar compounds to Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) include other FRET-based peptide substrates, such as DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS and DABCYL-gamma-Abu-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂ . These compounds also utilize the EDANS/DABCYL fluorophore-quencher pair and are used in similar applications. The uniqueness of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) lies in its specific amino acid sequence, which can be tailored to target different proteases and study their activity in various biological contexts .
Properties
Molecular Formula |
C72H97N17O16S |
|---|---|
Molecular Weight |
1488.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H97N17O16S/c1-43(2)41-57(85-69(99)59-22-14-40-89(59)70(100)52(73)32-34-61(90)77-39-38-76-53-20-11-18-51-50(53)17-12-23-60(51)106(103,104)105)68(98)84-58(42-45-15-7-6-8-16-45)67(97)80-44(3)63(93)81-55(33-35-62(91)92)66(96)82-54(21-13-37-79-72(74)75)65(95)83-56(71(101)102)19-9-10-36-78-64(94)46-24-26-47(27-25-46)86-87-48-28-30-49(31-29-48)88(4)5/h6-8,11-12,15-18,20,23-31,43-44,52,54-59,76H,9-10,13-14,19,21-22,32-42,73H2,1-5H3,(H,77,90)(H,78,94)(H,80,97)(H,81,93)(H,82,96)(H,83,95)(H,84,98)(H,85,99)(H,91,92)(H,101,102)(H4,74,75,79)(H,103,104,105)/t44-,52-,54-,55-,56-,57-,58-,59-/m0/s1 |
InChI Key |
QYSBTSZIZJJLNM-YEVQAZBXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




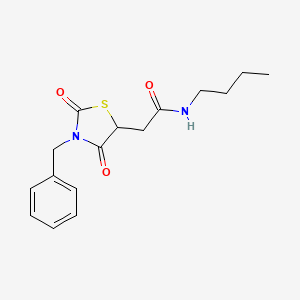

![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
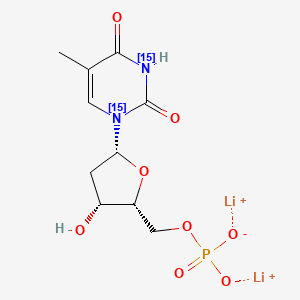
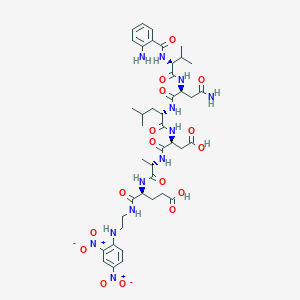

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)

![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

